4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid
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Overview
Description
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzoic acid derivatives with benzene-1,3-dicarboxylic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism by which 4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and biochemical pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4,6-Bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid is unique due to its multiple hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. Unlike its simpler counterparts, this compound’s structure allows for more complex interactions and applications, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
828912-31-8 |
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Molecular Formula |
C22H14O10 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4,6-bis(2,4-dihydroxybenzoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14O10/c23-9-1-3-11(17(25)5-9)19(27)13-7-14(16(22(31)32)8-15(13)21(29)30)20(28)12-4-2-10(24)6-18(12)26/h1-8,23-26H,(H,29,30)(H,31,32) |
InChI Key |
YYMSYDMBLFOXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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